2-(Thiophen-3-YL)propan-2-OL

Medicinal Chemistry ADME Lipophilicity

Procure 2-(Thiophen-3-yl)propan-2-ol (CAS 113546-05-7) for rational SAR design. Its unique 3-thiophene substitution provides a moderately lipophilic (XLogP3 1.3) and conformationally restricted scaffold (1 rotatable bond). This C7H10OS tertiary alcohol offers distinct synthetic handles versus primary analogs, enabling efficient functionalization. Verified differentiation vs. 3-(Thiophen-3-yl)propan-1-ol (XLogP3 2.0, 3 bonds).

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 113546-05-7
Cat. No. B048682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-YL)propan-2-OL
CAS113546-05-7
Synonyms2-(Thiophen-3-yl)propan-2-ol
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=CSC=C1)O
InChIInChI=1S/C7H10OS/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3
InChIKeyBNLFGMKWPSQWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-3-YL)propan-2-OL (CAS 113546-05-7) Chemical Properties and Procurement Profile


2-(Thiophen-3-yl)propan-2-ol (CAS 113546-05-7), also known as α,α-dimethyl-3-thiophenemethanol, is a tertiary alcohol featuring a 3-substituted thiophene ring. Its molecular formula is C7H10OS, with a molecular weight of 142.22 g/mol [1]. The compound possesses a single hydrogen bond donor (the hydroxyl group), two hydrogen bond acceptors, and one rotatable bond [1]. Its computed partition coefficient (XLogP3) is 1.3, and its topological polar surface area is 48.5 Ų [1]. This compound serves primarily as a synthetic intermediate or building block in medicinal chemistry and materials science, where the specific substitution pattern on the thiophene ring dictates its reactivity and ultimate application [2].

Why 2-(Thiophen-3-YL)propan-2-OL Cannot Be Simply Replaced with Other Thiophene Alcohols


Thiophene alcohols with the molecular formula C7H10OS represent a family of constitutional isomers and close analogs. Despite sharing the same elemental composition, their chemical and biological behavior diverges significantly due to variations in substitution pattern (e.g., 2- vs. 3-thiophene attachment) and alcohol type (e.g., primary vs. tertiary). For instance, the thermochemical properties of 2- and 3-thiophenemethanol isomers differ, with first-time reported liquid-phase formation enthalpies highlighting distinct energetic landscapes [1]. Similarly, the electrochemical polymerization properties of 3-thiophenemethanol are uniquely determined by the nucleophilicity of its -CH2OH substituent, a feature not present in its methyl analog, 3-methylthiophene [2]. These findings underscore that generic substitution within the C7H10OS thiophene alcohol class is not a viable strategy, as the specific regioisomer and alcohol type dictate critical performance characteristics. The following quantitative evidence details precisely where 2-(Thiophen-3-yl)propan-2-ol demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for 2-(Thiophen-3-YL)propan-2-OL Procurement Decisions


Lipophilicity Differentiation: 2-(Thiophen-3-yl)propan-2-ol vs. 3-(Thiophen-3-yl)propan-1-ol

The lipophilicity of 2-(Thiophen-3-yl)propan-2-ol, a key determinant of membrane permeability and bioavailability, is significantly lower than that of its constitutional isomer, 3-(Thiophen-3-yl)propan-1-ol (CAS 20905-98-0). This difference stems from the position and nature of the alcohol group. The target compound is a tertiary alcohol with the -OH group directly attached to the carbon linking the thiophene ring, whereas the comparator is a primary alcohol with a -CH2-CH2-CH2-OH side chain [1]. [2]

Medicinal Chemistry ADME Lipophilicity

Molecular Flexibility Contrast: 2-(Thiophen-3-yl)propan-2-ol vs. 3-(Thiophen-3-yl)propan-1-ol

The molecular flexibility of 2-(Thiophen-3-yl)propan-2-ol is highly constrained compared to its isomer, 3-(Thiophen-3-yl)propan-1-ol. This is quantified by the number of rotatable bonds, a descriptor that influences entropic penalties upon target binding and overall molecular rigidity [1]. [2]

Medicinal Chemistry Drug Design Conformational Analysis

Comparative Thermochemical Stability of the Core Scaffold: 3-Thiophenemethanol vs. 2-Thiophenemethanol

The core scaffold of 2-(Thiophen-3-yl)propan-2-ol is 3-thiophenemethanol. A 2025 study reported, for the first time, the liquid-phase formation enthalpies of 2- and 3-thiophenemethanol, providing direct quantitative differentiation between the two regioisomers. While the target compound is a derivative (α,α-dimethyl-3-thiophenemethanol), its core aromatic structure and electronic properties are derived from the 3-thiophenemethanol scaffold [1].

Physical Chemistry Thermochemistry Process Chemistry

Electrochemical Polymerization Divergence: 3-Thiophenemethanol vs. 3-Methylthiophene

A direct comparative study of 3-thiophenemethanol (the core scaffold) and 3-methylthiophene revealed that their electrochemical polymerization properties are fundamentally different, despite differing structurally by only one OH group. The polymerization of the two monomers and the electrochemical properties of the resulting polymers were distinct [1]. The study determined that this divergence is not due to steric or electronic effects, but rather to the nucleophilicity of the -CH2OH substituent in 3-thiophenemethanol, which leads to side reactions and the formation of electro-inactive deposits [1].

Materials Science Conducting Polymers Electrochemistry

Optimal Application Scenarios for 2-(Thiophen-3-YL)propan-2-OL Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Requiring Moderate Lipophilicity and Rigidity

2-(Thiophen-3-yl)propan-2-ol is best utilized when a project's structure-activity relationship (SAR) exploration requires a moderately lipophilic (XLogP3 = 1.3) [1] and conformationally restricted (only 1 rotatable bond) [1] thiophene building block. It is the preferred choice over more flexible and lipophilic analogs like 3-(Thiophen-3-yl)propan-1-ol, which has 3 rotatable bonds and an XLogP3 of 2.0 [2]. This compound offers a specific balance of properties that can improve the ligand efficiency of a lead series by reducing entropic penalties and controlling lipophilicity.

Synthesis of Derivatives with 3-Thiophene Substitution Patterns

This compound serves as a key starting material or intermediate for the synthesis of more complex molecules that require a 3-substituted thiophene motif. This specific regiochemistry is found in various bioactive molecules and advanced materials. The availability of the compound with a tertiary alcohol group provides a unique handle for further functionalization (e.g., esterification, etherification, or conversion to a leaving group) that is distinct from primary alcohol analogs, offering a different set of synthetic transformations.

Physical Chemistry and Process Development Studies on Thiophene Scaffolds

For research groups involved in fundamental thermochemistry or process scale-up, 2-(Thiophen-3-yl)propan-2-ol is a member of the 3-thiophenemethanol family, for which first-time thermochemical data (liquid-phase formation enthalpy) is now available [3]. This data allows for direct comparison with the 2-substituted isomer and provides a critical data point for predicting reaction energetics, assessing thermal stability, and designing safe and efficient synthetic processes involving this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Thiophen-3-YL)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.